molecular formula C15H20N4O2 B2530331 N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-56-9

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2530331
CAS No.: 2034450-56-9
M. Wt: 288.351
InChI Key: MSWXIFLPUWBOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" (CAS: 2034473-41-9) is a heterocyclic compound featuring a fused bicyclic benzoimidazole core linked to an isoxazole moiety via a carboxamide bridge. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . The tetrahydrobenzoimidazole system provides a partially saturated scaffold, which may enhance conformational rigidity compared to fully aromatic analogs.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXIFLPUWBOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This structure includes an isoxazole ring and a benzimidazole moiety, which are known to contribute to biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly FMS-like tyrosine kinase 3 (FLT3), which is a critical target in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 phosphorylation leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .

Antitumor Activity

A notable study demonstrated that derivatives of this compound could inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. In vivo studies using MV4-11 xenograft models showed complete tumor regression at doses of 60 mg/kg/day without significant body weight loss, indicating a favorable safety profile .

Cytotoxicity and Selectivity

The compound exhibits selective cytotoxicity against FLT3-ITD mutant cells. This selectivity is crucial for minimizing side effects in normal tissues during cancer therapy. The structure-activity relationship (SAR) studies have identified key modifications that enhance potency against these mutant cells while maintaining acceptable pharmacokinetic properties .

Case Studies

  • Acute Myeloid Leukemia : In a preclinical model, the compound was tested against various AML cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through the inhibition of FLT3 signaling pathways .
  • Solid Forms Development : Research has also focused on developing solid forms of this compound to enhance its bioavailability and stability. Various formulations have been tested to optimize solubility and pharmacokinetics, which are essential for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound has shown promising results in terms of absorption and distribution. Studies indicate that modifications to the chemical structure can significantly affect these parameters, leading to improved therapeutic outcomes .

Comparative Biological Activity Table

Compound NameActivity TypeTargetReference
This compoundFLT3 InhibitionAcute Myeloid Leukemia (AML)
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaCytotoxicityMV4-11 Cells
N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylureaApoptosis InductionFLT3-WT and FLT3-ITD Cells

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The benzo[d]imidazole core has been associated with various pharmacological activities, including anticancer properties. For instance, derivatives of benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation across multiple cancer types.

  • Case Study : A study conducted on hybrids of benzo[d]imidazole derivatives demonstrated their effectiveness against human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The most potent compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutics like sorafenib and doxorubicin .

Antimycobacterial Activity

The compound's structural similarity to known antimycobacterial agents suggests it may inhibit Mycobacterium tuberculosis.

  • Research Findings : In vitro evaluations have indicated that certain benzo[d]imidazole derivatives possess selective inhibition against M. tuberculosis without significant activity against non-tuberculous mycobacteria. This selectivity is crucial for developing targeted therapies for tuberculosis .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in various signaling pathways related to cancer and other diseases.

  • Mechanism of Action : Inhibition of kinases such as ATR (Ataxia Telangiectasia and Rad3 related protein) is a promising therapeutic strategy in cancer treatment. Compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been shown to effectively inhibit ATR kinase activity, leading to reduced tumor cell viability under stress conditions .

Anti-inflammatory Properties

Benzo[d]imidazole derivatives are also recognized for their anti-inflammatory effects.

  • Biological Evaluation : Research indicates that modifications in the imidazole structure can enhance anti-inflammatory activity. Compounds with specific substituents have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is critical for its development as a therapeutic agent.

  • Absorption and Distribution : Studies on similar compounds indicate favorable absorption characteristics and distribution profiles, which are essential for effective drug design. The presence of the tert-butyl group may enhance solubility and bioavailability compared to other derivatives .

Potential Uses in Neuroprotection

Emerging research suggests that compounds with the benzo[d]imidazole scaffold may exert neuroprotective effects.

  • Neuroprotective Mechanisms : Preliminary studies indicate that these compounds might protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Hydrogen-Bonding Patterns : Evidence from crystallographic studies (e.g., Etter’s graph set analysis) suggests that the carboxamide group in the target compound could form robust hydrogen-bonded networks, similar to tert-butoxy-glycyl derivatives .
  • Biological Activity : While activity data for the target compound are unavailable, structurally related imidazole derivatives (e.g., 5{87}) have shown promise in enzyme inhibition, highlighting the scaffold’s versatility .
  • Data Limitations : Key parameters such as solubility, LogP, and in vitro efficacy remain uncharacterized for the target compound, necessitating further study.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Scaffold Preparation : Start with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid (or its hydrochloride salt) as a precursor, which can be functionalized via amide coupling .

Isoxazole Integration : React the benzoimidazole core with a tert-butyl-substituted isoxazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer:

  • Spectroscopic Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the isoxazole and benzoimidazole moieties (e.g., tert-butyl protons at δ ~1.3 ppm) .
    • IR : Verify carboxamide C=O stretching (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1 ^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks matching the theoretical mass .

Q. Q3. What preliminary biological assays are suitable for screening this compound?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace tert-butyl with smaller alkyl groups (e.g., methyl) and compare binding affinities via molecular docking (e.g., AutoDock Vina) to target proteins .
    • Assess solubility differences using logP measurements (shake-flask method) and correlate with bioavailability .
  • Key Finding : Tert-butyl groups enhance metabolic stability but may reduce aqueous solubility, requiring formulation optimization (e.g., PEGylation) .

Q. Q5. What computational strategies can predict hydrogen-bonding patterns in its crystal structure?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to identify hydrogen-bonding motifs (e.g., R22_2^2(8) patterns) using single-crystal XRD data .
  • Software Tools : Use Mercury (CCDC) to map donor-acceptor distances and angles, critical for understanding packing efficiency and stability .

Q. Q6. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
    • Identify metabolic hotspots via liver microsome assays (e.g., CYP450 isoforms) .
  • Formulation Adjustments : Use nanoemulsions or liposomal encapsulation to improve bioavailability if poor solubility is implicated .

Experimental Design Challenges

Q. Q7. What strategies mitigate regiochemical ambiguity during isoxazole coupling?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect reactive sites on the benzoimidazole core (e.g., Boc-protected amines) before isoxazole conjugation .
  • Regioselective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure precise attachment of the tert-butyl-isoxazole group .

Q. Q8. How can crystallinity issues affect formulation development?

Methodological Answer:

  • Polymorph Screening : Conduct high-throughput crystallization trials (e.g., solvent-drop grinding) to identify stable polymorphs .
  • Co-crystallization : Co-formulate with carboxylic acids (e.g., succinic acid) to enhance dissolution rates .

Data Contradiction Analysis

Q. Q9. How to address discrepancies between computational docking and experimental binding data?

Methodological Answer:

  • Force Field Refinement : Re-optimize docking parameters (e.g., solvation models in GROMACS) to better mimic physiological conditions .
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with docking scores .

Q. Q10. Why might biological activity vary between enantiomers, and how is this resolved?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in bioassays .
  • Stereochemical Modeling : Perform DFT calculations (Gaussian 16) to identify energetically favorable enantiomer-protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.